2-Hydrazinoquinoxaline

Description

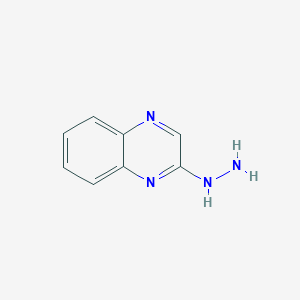

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULVDPYLWVXKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302624 | |

| Record name | 2-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61645-34-9 | |

| Record name | 61645-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Hydrazinoquinoxaline from 2-Chloroquinoxaline

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-hydrazinoquinoxaline, a pivotal intermediate in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic aromatic substitution of 2-chloroquinoxaline with hydrazine. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, outlines critical safety procedures, and details methods for the characterization of the final product. Designed for researchers, chemists, and professionals in pharmaceutical development, this guide integrates theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis. The quinoxaline scaffold is a core structure in numerous pharmacologically active agents, and understanding the synthesis of its key derivatives is fundamental to advancing novel therapeutic discovery.[1][2]

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The conversion of 2-chloroquinoxaline to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4] Unlike aliphatic SN2 reactions, a direct backside attack is sterically impossible on an aromatic ring. Instead, the reaction proceeds via a distinct addition-elimination pathway.[4][5]

Activation of the Quinoxaline Ring

The quinoxaline ring system is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms in the pyrazine ring.[6] This electronic characteristic makes the carbon atoms of the ring, particularly those adjacent to the nitrogen atoms (C2 and C3), electrophilic and thus susceptible to attack by strong nucleophiles.[4][7] The chlorine atom at the C2 position serves as a good leaving group, facilitating the substitution.

The Addition-Elimination Pathway

The SNAr mechanism for this synthesis involves two primary steps:

-

Nucleophilic Addition: The hydrazine molecule (H₂N-NH₂), acting as a potent nucleophile, attacks the electrophilic C2 carbon of the 2-chloroquinoxaline. This initial attack breaks the aromaticity of the pyrazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][7] The negative charge is delocalized across the electron-withdrawing quinoxaline system, which stabilizes this transient species.

-

Elimination of the Leaving Group: Aromatization is restored in the final step when the leaving group, the chloride ion (Cl⁻), is expelled from the Meisenheimer complex. This step is thermodynamically favorable as it re-establishes the stable aromatic system, yielding the final product, this compound.

Experimental Protocol and Workflow

This section provides a detailed, step-by-step procedure for the synthesis. Adherence to safety protocols is paramount due to the hazardous nature of the reagents involved.

Critical Safety and Handling

Hazard Analysis:

-

Hydrazine and Hydrazine Hydrate: These substances are acutely toxic via inhalation, ingestion, and dermal contact.[8][9] They are corrosive, capable of causing severe skin and eye damage, and are classified as probable human carcinogens.[8][10] Hydrazine is also flammable, reactive, and unstable.[8][11]

-

2-Chloroquinoxaline: This compound is a toxic irritant. Avoid contact with skin, eyes, and clothing.

Required Controls and Personal Protective Equipment (PPE):

-

Engineering Controls: All manipulations involving hydrazine hydrate and 2-chloroquinoxaline must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8]

-

Personal Protective Equipment:

-

Gloves: Butyl rubber or chloroprene gloves are required for handling hydrazine.[8][12] Nitrile gloves may be used but should be changed immediately upon contamination.

-

Eye Protection: ANSI Z87.1-compliant chemical safety goggles and a full-face shield are mandatory.[8][9]

-

Lab Coat: A flame-resistant lab coat must be worn over personal clothing.[8]

-

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][11]

-

Eye Contact: Flush eyes with water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[11]

-

Spills: Evacuate the area. Do not attempt to clean up a hydrazine spill yourself. Notify emergency personnel and your supervisor.[8]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,3-Dichloroquinoxaline | Reagent | Standard Supplier | Starting material for a related synthesis.[13] |

| 2-Chloroquinoxaline | Reagent | Standard Supplier | Primary starting material. |

| Hydrazine Hydrate (~64%) | Reagent | Standard Supplier | Use of hydrate is safer than anhydrous form.[8] |

| Ethanol (200 Proof) | ACS Grade | Standard Supplier | Reaction solvent. |

| Methanol | ACS Grade | Standard Supplier | Recrystallization solvent. |

| Round-bottom flask | - | - | Appropriate size for reaction scale. |

| Magnetic stirrer & stir bar | - | - | For agitation. |

| Buchner funnel & filter flask | - | - | For product isolation. |

| Filter paper | - | - | - |

Step-by-Step Synthesis Procedure

This protocol is adapted from established literature procedures for similar reactions.[13]

-

Reaction Setup: In a 1000 mL round-bottom flask equipped with a magnetic stir bar, add 500 mL of ethanol.

-

Addition of Reactants: To the ethanol, add 2-chloroquinoxaline (0.168 mole, 27.65 g). Stir the mixture at room temperature until the solid is fully dissolved.

-

Nucleophilic Addition: While stirring, carefully and slowly add hydrazine hydrate (0.369 mole, 18.5 g) to the flask. Caution: The reaction may be exothermic.

-

Reaction: Stir the resulting mixture at room temperature (approx. 20-25°C) overnight (approximately 16 hours). A thick, yellow slurry is expected to form as the product precipitates.[13]

-

Product Isolation: After the reaction period, filter the slurry using a Buchner funnel under vacuum.

-

Washing: Wash the collected yellow precipitate on the filter paper with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Purification: Transfer the crude solid to a suitable flask for recrystallization. Add hot methanol incrementally until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Collection and Drying: Filter the purified crystals, wash with a minimal amount of cold methanol, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

Product Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties and Expected Yield

| Parameter | Expected Value/Observation | Reference |

| Yield | ~40-50% (based on related synthesis) | [13] |

| Appearance | Yellow solid/crystals | [13] |

| Melting Point | 181°C (with decomposition) | [13] |

| Molecular Formula | C₈H₈N₄ | [14] |

| Molecular Weight | 160.18 g/mol | [14] |

Spectroscopic Analysis

The following data represent expected values for successful product formation.

| Technique | Data Point | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (4H) in the 7.5-8.5 ppm range. NH and NH₂ protons will appear as broad singlets, typically downfield. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons in the 120-150 ppm range. The C2 carbon attached to the hydrazino group will show a significant upfield shift compared to the starting material. |

| Mass Spec (MS) | Molecular Ion (M⁺) | m/z = 160 |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretching bands for the -NHNH₂ group around 3200-3400 cm⁻¹. C=N and C=C stretching in the 1500-1650 cm⁻¹ region. |

Expert Insight on NMR Analysis: In ¹H NMR, the disappearance of the characteristic signal pattern for 2-chloroquinoxaline and the appearance of new, broad exchangeable proton signals for the NH₂ and NH groups are primary indicators of a successful reaction. Two-dimensional NMR techniques like HSQC and HMQC can be employed for unambiguous assignment of all proton and carbon signals.[15]

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an end-product but rather a versatile building block for more complex heterocyclic systems. The hydrazino moiety is highly reactive and serves as a handle for further synthetic transformations.

-

Synthesis of Fused Heterocycles: It is a key precursor for synthesizing fused ring systems like[1][3][13]triazolo[4,3-a]quinoxalines, which are of significant interest in medicinal chemistry.[16]

-

Pharmacological Significance: The broader quinoxaline class of compounds exhibits a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][17][18][19] Derivatives synthesized from this compound are frequently screened for these activities.

Conclusion

The synthesis of this compound from 2-chloroquinoxaline via nucleophilic aromatic substitution is a robust and fundamental transformation in heterocyclic chemistry. This guide provides a comprehensive framework, from the underlying mechanistic principles to a detailed and safety-conscious experimental protocol. By understanding the causality behind the reaction and adhering to strict safety and analytical procedures, researchers can reliably produce this valuable intermediate, paving the way for the discovery and development of novel quinoxaline-based therapeutic agents.

References

-

Synthesis of 2-chloro-3-hydrazinoquinoxaline. PrepChem.com. [Link]

-

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Hydrazine Standard Operating Procedure. University of California, Santa Barbara. [Link]

-

Hydrazine: Safety, Hazards, and Handling in Industrial Environments. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hazardous Substance Fact Sheet - Hydrazine. New Jersey Department of Health. [Link]

-

Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation. National Institutes of Health (NIH). [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

-

Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines. National Institutes of Health (NIH). [Link]

-

Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Taylor & Francis Online. [Link]

-

An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology. [Link]

-

Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine. Journal of the Chemical Society C. [Link]

-

SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals. [Link]

-

Structural and spectral characterisation of 2-amino-2H-[3][13][16]triazolo[4,5-g]quinoline-4,9-dione polymorphs. Cytotoxic activity and molecular docking study with NQO1 enzyme. National Institutes of Health (NIH). [Link]

-

2-Chloroquinoxaline. ResearchGate. [Link]

-

Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. OpenStax. [Link]

-

Two-dimensional NMR lineshape analysis of single, multiple, zero and double quantum correlation experiments. National Institutes of Health (NIH). [Link]

-

REACTION WITH HYDRAZINE. YouTube. [Link]

-

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

2-methoxypyrazino[2,3-f]quinoxaline - 1H NMR. SpectraBase. [Link]

-

2-methoxypyrazino[2,3-f]quinoxaline - 13C NMR. SpectraBase. [Link]

-

Synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines by Cp*Ir(iii)-catalyzed C–H activation/cyclization. Chemical Communications (RSC Publishing). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmdguru.com [pharmdguru.com]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

- 9. nbinno.com [nbinno.com]

- 10. westliberty.edu [westliberty.edu]

- 11. nj.gov [nj.gov]

- 12. arxada.com [arxada.com]

- 13. prepchem.com [prepchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Two-dimensional NMR lineshape analysis of single, multiple, zero and double quantum correlation experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. microbiologyjournal.org [microbiologyjournal.org]

The Synthesis of 2-Hydrazinoquinoxaline: A Mechanistic and Practical Guide

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] Among these, 2-hydrazinoquinoxaline serves as a critical intermediate for the synthesis of more complex heterocyclic systems with significant therapeutic potential.[4] This technical guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the nucleophilic aromatic substitution mechanism. Furthermore, it delves into the foundational principles of quinoxaline synthesis through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, offering a comprehensive understanding of the chemical logic that underpins these transformations. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[5] Its derivatives have been incorporated into a number of marketed drugs.[2] The diverse pharmacological profiles of quinoxaline-based compounds stem from the versatile chemistry of the quinoxaline nucleus, which allows for functionalization at various positions. The introduction of a hydrazine moiety at the 2-position, in particular, opens up a rich field of subsequent chemical transformations, enabling the construction of novel molecular architectures with enhanced biological activity.[4][6]

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of this compound is the reaction of a 2-haloquinoxaline, typically 2-chloroquinoxaline, with hydrazine hydrate.[7] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr Mechanism: A Step-by-Step Analysis

The SNAr mechanism for the formation of this compound can be dissected into two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: Hydrazine, a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the quinoxaline ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent nitrogen atom in the pyrazine ring. This initial attack results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Rearomatization and Expulsion of the Leaving Group: The aromaticity of the quinoxaline ring is restored through the elimination of the halide leaving group (e.g., chloride). This step is typically irreversible and drives the reaction to completion.

Diagram: SNAr Mechanism for this compound Formation

Caption: The SNAr mechanism for the formation of this compound.

Experimental Protocol: Synthesis of this compound from 2-Chloroquinoxaline

This protocol is designed to minimize byproduct formation and maximize yield.[7]

Materials:

-

2-chloroquinoxaline

-

Hydrazine hydrate (98%)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoxaline in ethanol.

-

Add an excess of hydrazine hydrate (typically 2-4 equivalents) to the solution. The use of excess hydrazine helps to ensure complete conversion of the starting material and minimize the formation of bis-substituted byproducts.[7]

-

Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain this temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation: Optimizing Reaction Conditions

The following table illustrates the effect of key reaction parameters on the yield of this compound.

| Entry | Temperature (°C) | Hydrazine Hydrate (Equivalents) | Reaction Time (h) | Yield of this compound (%) |

| 1 | 50 | 2 | 4 | 65 |

| 2 | 80 (Reflux in EtOH) | 2 | 4 | 85 |

| 3 | 80 (Reflux in EtOH) | 4 | 4 | 90 |

| 4 | 100 | 2 | 4 | 80 |

| 5 | 80 (Reflux in EtOH) | 2 | 8 | 88 |

This data is illustrative and serves to guide optimization.[7]

Foundational Quinoxaline Synthesis: The Condensation Reaction

While the SNAr reaction is the most direct route to this compound, understanding the fundamental synthesis of the quinoxaline core is crucial for any researcher in this field. The classical and most versatile method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][5][8]

Mechanism of Condensation

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack and Imine Formation: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine.

-

Intramolecular Cyclization and Aromatization: The second amino group of the diamine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic quinoxaline ring.

Diagram: General Mechanism of Quinoxaline Synthesis

Caption: The general mechanism for the synthesis of quinoxalines.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol provides a classic example of quinoxaline synthesis.[9][10]

Materials:

-

o-phenylenediamine

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Rectified spirit (ethanol)

Procedure:

-

Prepare a warm solution of benzil in rectified spirit.

-

In a separate flask, dissolve o-phenylenediamine in rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.

-

Warm the mixture on a water bath for approximately 30 minutes.

-

Add water dropwise to the reaction mixture until a slight cloudiness persists.

-

Allow the solution to cool to room temperature to induce crystallization.

-

Collect the precipitated 2,3-diphenylquinoxaline by filtration.

-

Recrystallize the product from aqueous ethanol to obtain pure crystals.

Spectroscopic Characterization of Quinoxalines

The unambiguous identification of quinoxaline derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the substitution pattern on the quinoxaline ring, with protons on the core typically appearing in the aromatic region (δ 7.5-9.5 ppm).[11] ¹³C NMR provides information about the carbon framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns.

Conclusion

The synthesis of this compound is a key transformation in medicinal chemistry, providing a versatile intermediate for the development of novel therapeutic agents. A thorough understanding of the underlying nucleophilic aromatic substitution mechanism, as well as the foundational principles of quinoxaline synthesis, is essential for optimizing reaction conditions and achieving high yields of pure product. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this important class of compounds.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 9. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 10. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinoquinoxaline Derivatives

Foreword: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline derivatives represent a critical class of nitrogen-containing heterocyclic compounds, commanding significant attention within the medicinal chemistry landscape.[1] Their rigid, planar structure serves as a versatile pharmacophore, found in numerous agents with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Among the diverse functionalities that can be introduced to the quinoxaline core, the hydrazino group at the C2 position is of particular strategic importance. The 2-hydrazinoquinoxaline moiety is not only a key contributor to the biological profile of many derivatives but also serves as a highly versatile synthetic intermediate, enabling the construction of more complex, fused heterocyclic systems such as triazoles and pyrazoles.[2][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of this compound derivatives. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind experimental choices, provides detailed, field-tested protocols, and grounds all claims in authoritative references, reflecting a commitment to scientific integrity and reproducibility.

Part 1: The Synthetic Landscape: From Precursors to the Core Scaffold

The most prevalent and reliable strategy for synthesizing this compound derivatives hinges on the nucleophilic substitution of a suitable leaving group, typically a halogen, from the C2 position of the quinoxaline ring. This approach necessitates the prior construction of a 2-haloquinoxaline intermediate, a process that itself begins with foundational precursors.

Foundational Synthesis of the Quinoxaline Core

The classical and still widely used method for constructing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For the pathway leading to 2-hydrazinoquinoxalines, the typical precursor is a quinoxaline-2,3-dione, formed by reacting an o-phenylenediamine with oxalic acid.[2]

Activation via Chlorination

The hydroxyl groups of the quinoxaline-2,3-dione are poor leaving groups for nucleophilic substitution. Therefore, an activation step is required. This is universally achieved by chlorination, typically using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), to convert the dione into the highly reactive 2,3-dichloroquinoxaline intermediate.[2][5] This dichloro-derivative is the pivotal precursor for introducing the hydrazino moiety.

The Key Step: Hydrazinolysis

The introduction of the hydrazino group is accomplished via nucleophilic aromatic substitution (SNAr) by reacting the 2,3-dichloroquinoxaline with hydrazine hydrate (N₂H₄·H₂O).[1] The reaction conditions, such as temperature and stoichiometry, are critical for controlling the selectivity of the substitution.

-

Monosubstitution: Using one molar equivalent of hydrazine hydrate typically results in the selective replacement of one chlorine atom, yielding the desired 2-chloro-3-hydrazinylquinoxaline.[2] The slightly lower reactivity of the second chlorine atom after the first substitution aids in achieving this selectivity.

-

Disubstitution: Employing an excess of hydrazine hydrate and more forcing conditions (e.g., higher temperature or longer reaction time) will lead to the formation of the 2,3-dihydrazinoquinoxaline.[5]

The general synthetic workflow is depicted below.

Caption: General synthesis pathway for this compound derivatives.

Experimental Protocol: Synthesis of 6-Bromo-2-chloro-3-hydrazinylquinoxaline

This protocol is adapted from a reported synthesis and serves as a representative example.[2]

Step A: 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

-

A mixture of 4-bromo-o-phenylenediamine (1.87 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol) in 4M hydrochloric acid (20 mL) is heated under reflux for 4 hours.

-

The reaction mixture is cooled to room temperature.

-

The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried to afford the product.

Step B: 6-Bromo-2,3-dichloroquinoxaline

-

A mixture of 6-bromo-1,4-dihydroquinoxaline-2,3-dione (2.43 g, 10 mmol) and phosphorus oxychloride (15 mL) is treated with a few drops of DMF.

-

The mixture is heated under reflux for 3 hours.

-

After cooling, the reaction mixture is poured carefully onto crushed ice.

-

The solid product is filtered, washed with water, and recrystallized from ethanol.

Step C: 6-Bromo-2-chloro-3-hydrazinylquinoxaline

-

To a solution of 6-bromo-2,3-dichloroquinoxaline (2.79 g, 10 mmol) in absolute ethanol (30 mL), hydrazine hydrate (80%, 0.62 mL, 10 mmol) is added dropwise with stirring.

-

The reaction mixture is heated under reflux for 2 hours.

-

The mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with ethanol and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 2-hydrazino derivative.

Part 2: The 2-Hydrazino Group as a Synthetic Hub

The true synthetic value of 2-hydrazinoquinoxalines lies in the reactivity of the terminal -NH₂ group, which serves as a nucleophilic handle for constructing a variety of fused and appended heterocyclic systems. This versatility is a cornerstone of combinatorial library synthesis in drug discovery.

-

Schiff Base Formation: Condensation with various aldehydes and ketones yields the corresponding hydrazone (Schiff base) derivatives.[2][6] This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid).

-

Pyrazole Synthesis: Reaction with β-diketones, such as acetylacetone, leads to the formation of N-pyrazoloquinoxalines through a cyclocondensation reaction.[2]

-

Triazole/Triazine Synthesis: The hydrazino group can be acylated and subsequently cyclized, or reacted directly with reagents like nitrous acid or α-haloketones, to form fused ring systems like tetrazolo[1,5-a]quinoxalines or[1][2][7]triazinoquinoxalines.[2][5][8]

Caption: Reactivity of the this compound core intermediate.

Part 3: Structural Elucidation and Characterization

Unambiguous characterization is paramount to confirm the identity, purity, and structure of the synthesized derivatives. A multi-technique approach is standard practice, combining spectroscopic and spectrometric methods.

Spectroscopic and Spectrometric Analysis

The following table summarizes the key analytical data expected for a typical this compound derivative.

| Technique | Purpose | Expected Observations for a this compound Derivative |

| FT-IR Spectroscopy | Identification of key functional groups. | Strong N-H stretching bands for the NH-NH₂ group, typically in the range of 3100-3450 cm⁻¹.[2] The disappearance of the NH₂ bands upon Schiff base formation is a key diagnostic indicator.[2] |

| ¹H NMR Spectroscopy | Mapping the proton environment and confirming the structure. | Characteristic D₂O-exchangeable singlets for the NH and NH₂ protons.[2] Aromatic protons of the quinoxaline ring appear in the downfield region (typically δ 7.0-8.5 ppm). Upon Schiff base formation, a new singlet for the azomethine proton (CH=N) appears downfield (δ > 8.5 ppm).[2] |

| ¹³C NMR Spectroscopy | Determining the carbon skeleton of the molecule. | Signals for the quinoxaline ring carbons are observed in the aromatic region. Two-dimensional techniques like HSQC and HMBC are often used for unambiguous assignment of all carbon and proton signals.[9] |

| Mass Spectrometry (EI-MS/ESI-MS) | Confirming the molecular weight and providing fragmentation data. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound should be observed, confirming its identity.[7][10] |

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers definitive, three-dimensional proof of the molecular architecture.[11][12]

Importance in Drug Discovery:

-

Unambiguous Confirmation: It provides absolute confirmation of connectivity, configuration, and conformation. This is crucial when stereoisomers are possible.

-

Structure-Activity Relationships (SAR): By analyzing the crystal structures of derivatives complexed with their biological targets (e.g., enzymes), researchers can visualize the precise atomic-level interactions, guiding the rational design of more potent and selective drugs.[11]

-

Solid-State Properties: It reveals intermolecular interactions such as hydrogen bonding and π-stacking in the crystal lattice, which influence the compound's physical properties like solubility and stability.[13]

Although obtaining suitable single crystals can be a challenge, the unparalleled detail provided by an X-ray structure is the gold standard for structural characterization in chemical and pharmaceutical research.[14]

Conclusion

The synthesis of this compound derivatives is a robust and highly adaptable process, centered around the pivotal 2-chloroquinoxaline intermediate. The resulting hydrazino scaffold is not an endpoint but a versatile hub for further molecular elaboration, enabling access to a rich diversity of heterocyclic compounds with significant therapeutic potential.[4][8] A rigorous and multi-faceted characterization strategy, combining spectroscopic techniques and, ideally, single-crystal X-ray analysis, is essential to validate the synthetic outcomes and provide the structural insights necessary to drive modern drug discovery programs.

References

- An In-depth Technical Guide to 2-(1-Methylhydrazino)quinoxaline and its Analogs - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM6dfAGZj7kk4mYSwawoeNd4OqJONr13H9zBIP723d5iRLGOKz4pIQrgBEAq2FdYbM6nWLxmz0XwnJ4zDBrHBL9Ce8PUMpwbcWQ0j3p5fNPvr2LrwMwUR_TSbmpTylperzPVLHfNeLbvRoFVtZvxXT0YRPS7SLcWr0jpqd-hDrC5pEsEJT3xJnBGEtENEsGmGSX5SXjqDiPtbWqoi8CwJofK4I_sx4tWeoyuY=]

- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4lnlBmmrcctRq1cUdyCOQxNBJPjBSehTJJYKlZ4KmF1Km1I9RGRwjEtSrWPQsfLGJPrt_PHLFfGW4mkCoYIm55F6KP8GFgMcYpxWgGq61tdmz9rYM9wDZTE-aQZG9Gg5zvT0iQbM6tuf17oAMliiGcLM1SrrsssD0RdS-n6g47fmYSkjpC9srxIy1hQW7krcws-qqEl-Ce4Qb-icVqumiCNlVfsljvcJ8_Y=]

- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation - Scientific Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEojanj4VpKV3998kUH6sTKEp7q4NldpsUGV8lkrhxI-r2xVBgqtFfdQdBtc0TuJ0uMAHk6bc-tL0z_TO4XEaIZhSuU8jAC_OavBGQuT-9-AaLmXZdnTzAc4oQHBZ7ywX3jWpJSIbT419Nt5574DNCxAki9X8Qaf5Vy11UVFbnNSLPd2v7em2DDw9okhNVXEwgkCEd2Xtj4WhVNZz1a1qi3dVztPPUihlt91iCbfm9BGIPSJsqCrCNMaEB5HpSP5ogBXQsGMalYQ6BpE8yulcakHs-jY2LEPq38rk6jFIke9LQ2JQA705CMuRv8EHgT9ZQOud8Ga5Az0n2W9QPeAnZPC8Snm7FjS-F_Re7rl01-fH8qrOu-wQ==]

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErogMrDHytc_14YMZcU7AwjLwskpbsVthTBV4tISJK3jITBikbB0q3e48wGRylOucv0lPxn3CcSYgEL4JxBZyIaYqm0g3y0K27KiY-0UPQUbKp2tvmMlMtaoP91S1dmo-8WS8WW3eM9xK4v-o=]

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives - Scientific & Academic Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLMWwf_yMW27KJCumkGNvbLIRQIzaR57wauNlPZkUpE-F-rziHV4GLL-HqTPGlgpiz00ZEy_iwtjwZv-UuEXc7vu437zvEa6BoWGtZ3OfSu7aaoLr-IOhMUfQhHvdm0qv2r7Z1y7afJx9DW4Bmww9rQUNP]

- A Comparative Analysis of this compound and its Methylated Analogue: Unveiling Therapeutic Potential and Charting Futur - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6KzvqVqdssZriwBvAmURa7N4QdelhmNmevGiU6UAyFnY6_V3tGXUCtoy7ys0OJ_HAgLXrSAE-DiJJHNbqlxq3x16bqyZ7vVSz5dZUf0ygSTJxuzLdEdzb36JPLOxHko5d-dCmqH33pjwGcHzTTiKcs0mvUXsYB_-Q_W8vyVr-QAZtHbPqb905W6vIhOr2spWLXi5xygfncaiHOks6VBno3TF0YnlI8rHK_yg2-8MX2fR0Obm7Zz57oWF9_eme7_wFuLTrqhwEPAqHlk9CTl11_TnavSUgM1X-OX4eeieR7cog7R3Fk2uo=]

- Synthesis of New 2-Derivatives of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)Quinoxaline - Pakistan Journal of Scientific and Industrial Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8EfqbvxYVfE6rNA_jBCgyKLlC84PIfvMp1ETWa7WP4N3LGnOJQMfBPmiXFPSSNTSq1_wIH_7Fo6k-hEC6LysQ0sfI4A3NHGbsrv4HNc8E9HW80Pe9B9tSq87N3p3a6VKpUhCiHy3m9zVGnjfvJS8qQZd1pPOeS1j-1vKF0jQwTYaAPw_haKcE0UGJ2N5JfvO0jIqfd9er-1yrRxxqOMDZc7Zcnz8kNvngO-Ojwx_2x8hUU6nfsVLZiZNtZmp6oTd3]

- Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQO-1gLuVtJyLSQh50v3O_-Wf2KqUxQ0TWHc9WmCe6mXxfrVpbASk5FYbxI5gfFdUq1tby_eZFftF8gnedpHR4G5N4Wh6QZEOWwipmp5_G8zObb8ekqiX_5e6rNRq5ODMH-69oZvGlkiVVtH7bnjDOnlvui4ZpHRMY0GmNSQ==]

- Quinoxalines with biological activity – RSC Medicinal Chemistry Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy00htYqJ96KNTefoATxt3MEqDf5SdrcJqTUdekg6R3XuGOAv3LTYUOUfdFP5IzntYeTpPzl2Gp8URY4XL77ds_u5dvOdVWWAE5USG2HVllqhu8aBUIOrTdaEkCQdTIJ8NU_KoOaZhyEngFMl4_NUQ-o6003GeHyqZ2KZBTeEoMTPL0nF9]

- Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_FJD-nkbNZB1kOFKuspOXHtFlGWirdind58DjMnB8JJMzpOSj355tCTwKBQ7WprWpZW3mn_N7uy7DtgA1MqKmbbRoDzUUKUBMMvONmMbl12rq1KXSLKcxD9OAnZ2LDBy-]

- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGehWlnflGqowX__IIk3XgK63_jQ5LS4RuhWZKrZ2y6vbSYlbZhMEwOZdYkp4hI4oikb7o3jEb2eRysiGm79CvHa6me8Vmi5bEz0x7cegFfoQJZgz_zjdLEO0USqX8pBd9Et95j]

- X-ray crystallography in drug discovery - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUiN-NOr_kFiXGjfgWRwPxv-6tHNhSM9AO_6ShpIzlOZkpDetcDugt2VxHTewmXbXWenqLShiW2_b9QucZjUpyhMC5ssWXL0ZTrzbq7VXAc8Y66Zd6SbX20JphRYD4Rhfly_j4]

- X-Ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHasr-cuQnh_xSIB2cpxu9PO6FXkzUFhjwSFfNtVDygoiTrLU_fM0W3MUnnCRCTqtxa8Dcxbbsk6dUXpr9xvUC5SgaOf3cPKps7SBwJHcvN_nTfVz9Wqvtsad3lDlnlOIUyYUIfz5jBIdPbvYm9-3-hNIW9a1WesrfX_-ovfMtR84ZNSP5-AMFq4UHOIAPTkasCObLzrESdbdF-wW8Ph2sh_71Jj2dvuEqWAHFTwwK-]

- Protein X-ray Crystallography and Drug Discovery - National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHce9niu_mxXBS4o6ePAnGsg0bawITlROuL5nU0qIwmmDJDYR4ZByIbynZDuW1_jStrqIqW4gUCPKUDnwkLNeyE9lcGPTe0CAjElEdpNS0VFrxqLU8-QGSLHPDLikPJs9nvM5AusmuAkwtj51o=]

- Stereoselective Synthesis and X-ray Structure Determination of Novel 1,2-dihydroquinolinehydrazonopropanoate Derivatives - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG8rIXnvbf9RCUGKMTB-uxFj2WkMvs2xRTlIFMy4RPg0mddk_Jrm61QLA_yygXrAvNsyAt3IreF56KaJZPOBI9VWxxqUoz-W8H9fDT-Rqk7iy3ma5lBlfuNTEkLLjbiVKLoWG6ZobPA-YZqHHNrXUkHH3XxGMKO9WdjbI6ETVLyie3RnBPFuCmzQtOYXXaD3CLvHL0l9juKmrDf-uKU2ZMqnQG8RMG-TwI_7VhSfwhy6CnhO5-uBNavbFJ5_MIdThGImBFl49tkk7ZeRtUA2pJp2yewioo193WtttJ3EHq-yDSiS0K3g==]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pjsir.org [pjsir.org]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. mdpi.com [mdpi.com]

- 9. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential [mdpi.com]

- 10. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 11. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Spectroscopic Blueprint of 2-Hydrazinoquinoxaline: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 2-hydrazinoquinoxaline (C₈H₈N₄), a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. By delving into the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the structural elucidation and characterization of this compound and its analogs. The synthesis of such compounds often involves the reaction of a halo-quinoxaline with hydrazine, making robust analytical characterization paramount.[3]

Introduction: The Quinoxaline Core and the Hydrazino Moiety

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmacologically active agents, exhibiting a wide range of biological activities.[4][5] The fusion of a benzene ring and a pyrazine ring creates a unique electronic environment that is amenable to diverse chemical modifications. The introduction of a hydrazino (-NHNH₂) group at the 2-position of the quinoxaline ring system significantly influences its chemical reactivity and biological profile, making a thorough understanding of its spectroscopic signature essential for research and development. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, providing both theoretical grounding and practical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms and the electronic environment within the molecule.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

5 mm NMR tubes

-

Pipettes and vials

-

Glass wool

Procedure:

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like this compound.

-

Sample Dissolution: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Sample Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils of the spectrometer, typically around 4-5 cm.

-

Standard Referencing: The residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is commonly used as an internal reference.

Diagram: NMR Sample Preparation Workflow

Caption: Common FT-IR sample preparation techniques.

IR Spectral Analysis

The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the quinoxaline ring and the hydrazino group.

Characteristic IR Absorption Bands:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3400-3200 | Medium-Strong, often multiple bands |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| C=N Stretch (Pyrazine ring) | 1620-1580 | Medium-Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong, multiple bands |

| N-H Bend (Hydrazine) | 1650-1550 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Strong, pattern depends on substitution |

An FTIR spectrum of this compound is available on SpectraBase for reference. [6]The presence of sharp bands in the 3300-3450 cm⁻¹ region is indicative of the N-H stretching vibrations of the hydrazino group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of volatile and thermally stable organic compounds.

Instrumental Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard for library comparison)

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

-

Detector: Electron multiplier

Procedure:

-

A small amount of the sample is introduced into the ion source.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (70 eV).

-

This causes the molecule to ionize and fragment.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Analysis and Fragmentation Pattern

The mass spectrum of this compound will show a molecular ion peak (M⁺˙) corresponding to its molecular weight (160.18 g/mol ). The fragmentation pattern will be influenced by the stability of the quinoxaline ring and the presence of the hydrazino group.

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺˙) at m/z 160: The peak corresponding to the intact molecule.

-

Loss of NH₂ (m/z 144): Cleavage of the N-N bond in the hydrazine moiety to lose an amino radical.

-

Loss of N₂H₃ (m/z 130): Fragmentation of the hydrazine group.

-

Loss of N₂ (m/z 132): A common fragmentation for hydrazine derivatives.

-

Formation of the quinoxaline cation (m/z 129): Loss of the entire hydrazino group.

-

Ring Fragmentation: At lower m/z values, fragmentation of the quinoxaline ring system will occur, often involving the loss of HCN.

Diagram: Proposed Mass Spectrometry Fragmentation of this compound

Caption: A plausible EI-MS fragmentation pathway for this compound.

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint for its structural identification and characterization. This guide has outlined the theoretical principles and practical methodologies for acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and Mass spectra. The predicted and referenced spectral data, combined with the provided experimental protocols, offer a robust framework for researchers working with this important class of heterocyclic compounds. The synergistic use of these analytical techniques ensures the scientific integrity and trustworthiness of experimental results in the fields of medicinal chemistry and materials science.

References

-

The Chemistry and Applications of the Quinoxaline Compounds. (n.d.). Request PDF. Retrieved from [Link]

-

Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). NIH. Retrieved from [Link]

-

Synthesis and Spectroscopic Study of Some Transition Metal Complexes with New Pyrazolinone Ligand Derived from 2-Hydrazino Quinoxaline-3-one. (2025, August 6). Request PDF. Retrieved from [Link]

-

Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (n.d.). European Journal of Chemistry. Retrieved from [Link]

-

(PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. (n.d.). ResearchGate. Retrieved from [Link]

-

Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 15). YouTube. Retrieved from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

-

¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 28). PMC. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

-

IR spectra of compound 2. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Spectroscopic Characterization of Structural Properties of Quinoxalinophenanthrophenazines Thin Films. (2017, December 11). ResearchGate. Retrieved from [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]

-

¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). Arkivoc. Retrieved from [Link]

-

Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. (n.d.). PubMed. Retrieved from [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

-

Spectroscopic Characterization and Quantum-chemical Analysis of Hydrazinyl Thiazol-4(5H)-one Functionalized Materials to Predict Their Key Electronic and Non-Linear Optical behavior. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 18). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

Introduction: The Quinoxaline Core in Modern Drug Discovery

An In-depth Technical Guide to the Crystal Structure of 2-Hydrazinoquinoxaline Derivatives

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinoxaline nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile.[3] Among the numerous derivatives, those bearing a hydrazino moiety at the C2-position have garnered significant attention. The 2-hydrazino group serves as a versatile synthetic handle and a potent pharmacophore, capable of forming crucial hydrogen bonds with biological targets.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the three-dimensional architecture of this compound derivatives as elucidated by single-crystal X-ray diffraction (SC-XRD). Understanding the precise arrangement of atoms in the solid state is not merely an academic exercise; it provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing. These structural features are intrinsically linked to the compound's physicochemical properties, such as solubility and stability, and its mechanism of action at a molecular level. We will delve into the causality behind experimental choices, from synthesis and crystallization to crystallographic analysis, offering a field-proven perspective on characterizing these potent molecules.

Synthetic Pathways to 2-Hydrazinoquinoxalines

The journey to determining a crystal structure begins with the synthesis of high-purity material. The most prevalent and efficient route to this compound derivatives commences with a suitable quinoxaline precursor, often a 2-haloquinoxaline.

A common and reliable starting material is 2,3-dichloroquinoxaline, which can be prepared by treating 1,4-dihydroquinoxaline-2,3-dione with a chlorinating agent like phosphorus oxychloride.[2] The introduction of the hydrazino group is typically achieved through nucleophilic substitution. The reaction of a 2-chloroquinoxaline with hydrazine hydrate is a key step, yielding the this compound intermediate.[4] This intermediate is often the direct precursor for crystallization or can be further derivatized, for instance, by condensation with various aldehydes or ketones to form the corresponding hydrazones.[5][6]

The choice of solvent and reaction conditions is critical. Ethanol is frequently used as a solvent for hydrazinolysis, as it readily dissolves the reactants and allows for the precipitation of the product upon cooling. The reaction is often refluxed to ensure complete conversion.[6]

Caption: General synthetic workflow for 2-hydrazonoquinoxaline derivatives.

The Crystallographic Protocol: From Solution to Structure

Obtaining a high-quality single crystal suitable for X-ray diffraction is arguably the most critical and often challenging step. The protocol below outlines a self-validating system for the crystallographic analysis of this compound derivatives.

Part 1: The Art and Science of Crystal Growth

The goal of crystallization is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. The choice of solvent is paramount and is guided by the solubility profile of the compound.

-

Solvent Selection Rationale: For many quinoxaline derivatives, which possess both aromatic (nonpolar) and heteroatomic (polar) features, solvents of intermediate polarity such as ethanol, methanol, or mixtures including DMF or DMSO are often successful. A solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating is ideal for the slow cooling method.

-

Common Techniques:

-

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation. This method is straightforward and effective for moderately soluble compounds.

-

Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. This technique provides excellent control over the rate of crystallization.

-

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

This protocol details the key steps for collecting high-quality diffraction data.

Step-by-Step Methodology:

-

Crystal Mounting:

-

A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope.

-

The crystal is mounted on a cryoloop using a minimal amount of cryoprotectant oil (e.g., Paratone-N). Causality: The oil prevents the crystal from drying and protects it from atmospheric moisture, especially during cryo-cooling.

-

-

Cryo-Cooling:

-

The mounted crystal is rapidly cooled to a low temperature (commonly 100 K) in a stream of cold nitrogen gas.

-

Causality: Cooling significantly reduces atomic thermal vibrations, leading to less diffuse scattering and higher resolution data. It also minimizes potential radiation damage to the crystal from the X-ray beam.

-

-

Data Collection:

-

The crystal is placed on a goniometer head in an X-ray diffractometer (e.g., a Bruker D8 VENTURE) equipped with a sensitive detector (e.g., a CMOS detector).

-

Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) are directed at the crystal.

-

The crystal is rotated through a series of angles, and diffraction patterns (a series of spots) are collected at each orientation.

-

Self-Validation: Modern data collection software automatically determines an optimal data collection strategy to ensure high completeness and redundancy of the data, which are critical for an accurate structure solution.

-

-

Data Processing:

-

The collected diffraction images are integrated to determine the position and intensity of each reflection.

-

The data is scaled and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Self-Validation: Key statistics like R-merge and CC1/2 are calculated. A low R-merge value indicates good agreement between symmetry-equivalent reflections, confirming the quality of the data.

-

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Part 3: Structure Solution and Refinement

Once a quality dataset is obtained, the three-dimensional arrangement of atoms can be determined.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: This initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

Final Validation: The quality of the final model is assessed using crystallographic R-factors (R1 and wR2), which should be as low as possible, and the Goodness-of-Fit (GooF), which should be close to 1. The final model is checked for any remaining significant peaks or holes in the difference electron density map.

Structural Insights into this compound Derivatives

The crystal structures of this compound derivatives reveal several key features that are crucial for understanding their behavior and biological function.

Molecular Conformation and Geometry

The quinoxaline ring system is inherently aromatic and, as expected, is typically planar or nearly planar. The hydrazino (-NH-NH2) or hydrazono (-N=CH-R) side chain introduces conformational flexibility. The torsion angles around the C-N and N-N bonds determine the orientation of the side chain relative to the quinoxaline core. This conformation is often stabilized by intramolecular hydrogen bonds, for example, between a hydrazone N-H and a nitrogen atom of the quinoxaline ring, which can influence the molecule's overall shape and receptor binding profile.

The Central Role of Intermolecular Hydrogen Bonding

Perhaps the most defining feature in the crystal packing of these derivatives is the extensive network of hydrogen bonds. The hydrazino and hydrazone moieties are rich in hydrogen bond donors (N-H groups) and acceptors (N atoms). These interactions are the primary drivers of the supramolecular assembly in the solid state.

Commonly observed motifs include:

-

Centrosymmetric Dimers: Molecules often pair up through N-H···N or N-H···O hydrogen bonds to form stable dimeric structures.

-

Chains and Sheets: These dimers can further self-assemble into one-dimensional chains or two-dimensional sheets, creating robust, layered architectures.

The specific hydrogen bonding pattern is highly dependent on the substituents present on the quinoxaline ring and the hydrazone moiety. Understanding these patterns is a cornerstone of crystal engineering and can be leveraged to design materials with specific properties.

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. mdpi.com [mdpi.com]

solubility and stability of 2-hydrazinoquinoxaline

An In-depth Technical Guide to the Solubility and Stability of 2-Hydrazinoquinoxaline

Introduction

This compound (C₈H₈N₄, MW: 160.18 g/mol ) is a heterocyclic aromatic compound featuring a quinoxaline core substituted with a hydrazine group.[1] This scaffold is of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of novel therapeutic agents.[2][3] Derivatives of this compound have demonstrated a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents.[2][4] The efficacy and development of any active pharmaceutical ingredient (API) are fundamentally linked to its physicochemical properties, primarily its solubility and stability. Poor solubility can lead to low bioavailability, while instability can compromise the safety, potency, and shelf-life of the final drug product.[5]

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for characterization. We will explore the theoretical basis for its behavior, present robust experimental protocols for its assessment, and discuss the implications for pharmaceutical formulation.

Part 1: The Solubility Profile of this compound

Understanding the solubility of an API is a critical first step in formulation development, as it directly impacts dissolution rate and bioavailability.[6] The structure of this compound—a planar, aromatic quinoxaline ring combined with a polar, hydrogen-bonding hydrazine group—suggests a nuanced solubility profile.

Theoretical Considerations

-

Polarity and Hydrogen Bonding : The hydrazine moiety (-NHNH₂) contains both hydrogen bond donors and acceptors, imparting polar characteristics to the molecule. This suggests a capacity for interaction with polar solvents. Analogous compounds like 2-hydrazinoethanol are noted for their water solubility due to extensive hydrogen bonding.[7]

-

Aromatic System : The quinoxaline ring system is largely nonpolar and hydrophobic, which will contribute to its solubility in organic solvents.

-

Ionization (pKa) : The hydrazine group is basic, meaning the molecule's overall charge and, consequently, its aqueous solubility will be highly dependent on pH. The predicted pKa is approximately 1.30, suggesting that it will be protonated and more soluble in acidic media.[8]

Solubility in Common Solvents

While exhaustive quantitative data for this compound is not widely published, empirical evidence from related synthetic procedures and the study of analogous compounds provides a qualitative understanding. It is reported to be soluble in solvents like Dimethyl Sulfoxide (DMSO), methanol, and ethanol, which are common in biological screening and synthetic chemistry.[9][10] Its aqueous solubility is expected to be limited but can be enhanced at a low pH.

Experimental Determination of Solubility

A robust and reproducible method is essential for accurately quantifying solubility. The equilibrium shake-flask method followed by gravimetric or chromatographic analysis is a gold-standard technique.[11][12]

This protocol is designed to determine the thermodynamic equilibrium solubility of this compound in a given solvent system.

-

Preparation : Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl) in a sealed, inert container (e.g., glass vial). The presence of visible solid material is necessary to ensure saturation is reached.[11]

-

Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

-

Sample Collection and Separation : Once equilibrium is reached, allow the suspension to settle. Carefully withdraw a sample from the supernatant. It is critical to immediately separate the saturated solution from the undissolved solid to prevent post-sampling dissolution. This is best achieved by filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE).[12]

-

Analysis : Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calculation : The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration in the saturated solution.

The following diagram illustrates the workflow for this critical experiment.

Part 2: The Stability Profile and Degradation Pathways

Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH to ensure a product's quality, safety, and efficacy over its shelf-life.[14][15] Forced degradation (stress testing) is employed to deliberately degrade the API under conditions more severe than accelerated stability studies.[15] This crucial process helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[14][16]

Forced Degradation Studies

This compound should be subjected to stress under hydrolytic, oxidative, photolytic, and thermal conditions as recommended by ICH guidelines.[14] The goal is to achieve a target degradation of 5-20%, as excessive degradation can obscure the formation of secondary, relevant degradants.[17]

-

Acid Hydrolysis : The hydrazine moiety is susceptible to hydrolysis, particularly in acidic conditions. A related compound, 2-Chloro-3-(2-pyridinyl)quinoxaline, is known to hydrolyze at the C2 position under acidic conditions to form its hydroxy derivative.[18] A similar pathway is plausible for this compound.

-

Base Hydrolysis : While generally more stable to base, evaluation under alkaline conditions is necessary to establish a complete stability profile.

-

Oxidation : Hydrazine and its derivatives can be susceptible to oxidation. Hydrogen peroxide is a commonly used stressing agent for this purpose.[16]

-

Photostability : The aromatic quinoxaline ring contains chromophores that absorb UV light, making the molecule potentially susceptible to photodegradation.[19] Testing should be conducted according to ICH Q1B guidelines.[17]

-

Thermal Degradation : High-temperature stress is used to evaluate the solid-state thermal stability of the API.

The diagram below outlines a typical workflow for a forced degradation study.

Storage and Handling Recommendations

Given its potential sensitivity to acid, light, and oxidation, the following storage conditions are recommended to ensure long-term stability:

-

Container : Store in a well-sealed, airtight container. [20]* Atmosphere : For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon).

-

Light : Protect from light. [20]* Temperature : Store in a cool, dry place. Refrigeration (2-8°C) may be appropriate for long-term storage of solutions. [20][21]* pH : Solutions should be prepared in neutral or slightly basic buffers to minimize hydrolytic degradation. [18]

Part 3: Validated Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of any solubility or stability study. It must be able to accurately quantify the parent API and separate it from all potential process impurities and degradation products. [16]

Protocol 2: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method serves as an effective starting point for the analysis of this compound and its degradants.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic, moderately polar compounds. [18] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for the basic analyte. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 min | A gradient elution is necessary to separate the parent compound from potentially more polar (degradants) or less polar (impurities) species. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) | The quinoxaline ring is a strong chromophore. DAD allows for monitoring at the optimal wavelength and provides spectral data to assess peak purity. |

| Injection Vol. | 10 µL | Standard injection volume. |

Method Validation : This method must be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness to prove it is fit for purpose.

Conclusion

This compound is a molecule of considerable pharmaceutical interest, but its successful development into a therapeutic product hinges on a thorough understanding of its physicochemical properties. This guide has established that its solubility is pH-dependent and can be determined using standardized protocols like the shake-flask method. The stability profile indicates a primary susceptibility to hydrolytic degradation, especially under acidic conditions, leading to the formation of 2-hydroxyquinoxaline.

For professionals in drug development, these characteristics present both challenges and opportunities. The limited aqueous solubility may necessitate formulation strategies such as salt formation or the use of co-solvents. The identified degradation pathways inform the selection of appropriate excipients, packaging, and storage conditions to ensure a stable and effective final product. The analytical methods detailed herein provide a robust framework for the precise characterization required to navigate the complexities of formulation and meet stringent regulatory standards.

References

- [Author Redacted]. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.

-

Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- [Author Redacted]. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

-

Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

-

Pharmaffiliates. (2025, November 12). Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- [Author Redacted]. (n.d.). Unveiling the Efficacy of 3-Hydrazinoquinoxaline-2-Thiol Against Pseudomonas aeruginosa.

-

ResearchGate. (2025, June 28). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Retrieved from [Link]

-